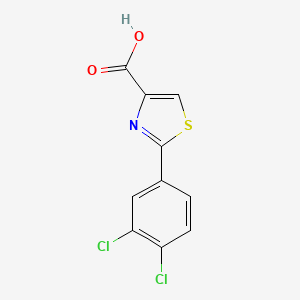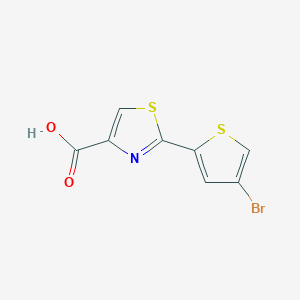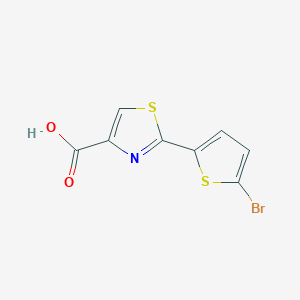
2-Bromo-5-methoxy-4-propoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methoxy-4-propoxybenzoyl chloride is a chemical compound with the molecular formula C11H12BrClO3 and a molecular weight of 307.57 . It’s used in proteomics research .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-methoxy-4-propoxybenzoyl chloride is1S/C11H12BrClO3/c1-3-4-16-10-6-8 (12)7 (11 (13)14)5-9 (10)15-2/h5-6H,3-4H2,1-2H3 .
Scientific Research Applications
Synthesis of Functional Polymers : A study by Xi, Basset, and Vogl (1984) discusses the synthesis of new compounds, including those with methoxy groups, through reactions involving similar chemical structures. These functional polymers have potential applications in materials science (Xi, Basset, & Vogl, 1984).
Photosensitizers in Photodynamic Therapy : Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine derivatives with methoxy and bromo groups. These compounds show promising properties as photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Reactions : Research by Macdonald and Proctor (1970) on the synthesis and reactions of related compounds contributes to the understanding of chemical behaviors and properties, which can be applied in various chemical synthesis processes (Macdonald & Proctor, 1970).
Synthesis of Substituted Dibenzofulvenes : Wong and Leung (2010) explored the synthesis of substituted dibenzofulvenes, which are precursors to poly(dibenzofulvene)s. This research has implications in the development of new polymeric materials (Wong & Leung, 2010).
Synthesis of Tetracyclic Carbon Core : Su, Wulff, and Ball (1998) focused on synthesizing the tetracyclic carbon core of menogaril, a compound that may have pharmaceutical applications. Their methodology provides insights into complex organic synthesis (Su, Wulff, & Ball, 1998).
Incorporation into Silica for Composite Materials : Kubo et al. (2005) worked on incorporating π-conjugated polymers into silica, creating new composite materials with potential applications in electronics and materials science (Kubo et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-methoxy-4-propoxybenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-3-4-16-10-6-8(12)7(11(13)14)5-9(10)15-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOXIODMIKUGFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Br)C(=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxy-4-propoxybenzoyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1372340.png)











![{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine](/img/structure/B1372360.png)
![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)